molecular formula C24H24N2O6 B14210474 2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 827629-33-4

2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]

Cat. No.: B14210474
CAS No.: 827629-33-4
M. Wt: 436.5 g/mol
InChI Key: LJNUNJHPAHECCK-UHFFFAOYSA-N
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Description

2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(oxy) core and N-(4-methoxyphenyl)acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,3-phenylenebis(oxy) with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.

    Medicine: Research into its pharmacological properties may reveal its efficacy in treating certain medical conditions.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound has a similar structure but differs in the position of the phenylenebis(oxy) linkage.

    2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]: Another related compound with a different phenylenebis(oxy) linkage position.

Uniqueness

2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties

Properties

CAS No.

827629-33-4

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-[3-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H24N2O6/c1-29-19-10-6-17(7-11-19)25-23(27)15-31-21-4-3-5-22(14-21)32-16-24(28)26-18-8-12-20(30-2)13-9-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

LJNUNJHPAHECCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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